1-Methylpyrrolidine-2,3-dione

Description

BenchChem offers high-quality 1-Methylpyrrolidine-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpyrrolidine-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-6-3-2-4(7)5(6)8/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFODCCTNFXCCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42599-26-8 |

Source

|

| Record name | 1-methylpyrrolidine-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylpyrrolidine-2,3-dione: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its non-planar, sp³-rich structure provides access to a diverse three-dimensional chemical space, a highly desirable trait in modern drug discovery.[1] Within this class, the pyrrolidine-2,3-dione motif represents a particularly intriguing yet underexplored heterocyclic system. These compounds are of significant interest as versatile intermediates for the synthesis of more complex nitrogen-containing heterocycles and have shown potential as bioactive agents themselves, with applications in the development of anti-inflammatory and antimicrobial drugs.[2][3]

This guide provides a comprehensive technical overview of 1-Methylpyrrolidine-2,3-dione, a fundamental member of this compound class. While direct and extensive experimental data for this specific molecule is limited in readily available literature, this document, written from the perspective of a Senior Application Scientist, will construct a robust understanding of its core properties. We will achieve this by detailing a plausible and scientifically sound synthetic route, predicting its physicochemical and spectroscopic characteristics based on well-established chemical principles and data from closely related analogues, and exploring its expected reactivity.

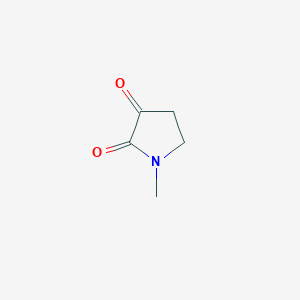

Molecular Structure and Isomerism

1-Methylpyrrolidine-2,3-dione possesses a five-membered lactam ring with two adjacent carbonyl groups at the 2- and 3-positions and a methyl group on the nitrogen atom.

Caption: Structure of 1-Methylpyrrolidine-2,3-dione.

A critical feature of 1,3-dicarbonyl compounds is their ability to exist as a mixture of tautomers in solution: the diketo form and one or more enol forms. For 1-Methylpyrrolidine-2,3-dione, the principal enol tautomer is 3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one.

Caption: Keto-Enol Tautomerism of 1-Methylpyrrolidine-2,3-dione.

The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and concentration. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation.[4] In many cases, the enol form can be the predominant species.[4] This tautomerism is fundamental to the molecule's reactivity and spectroscopic properties.

Proposed Synthesis: A Dieckmann Condensation Approach

While a specific, detailed synthesis of 1-methylpyrrolidine-2,3-dione is not prominently reported, a highly plausible and efficient route is the intramolecular Dieckmann condensation of an N-substituted diester.[5][6] This approach offers a robust and well-precedented method for the formation of five-membered cyclic β-keto esters.[7]

The logical precursor for this cyclization is N-(2-ethoxy-2-oxoethyl)-N-methyl-malonamic acid ethyl ester. The overall synthetic strategy would involve two main stages: synthesis of the diester precursor and its subsequent cyclization.

Caption: Proposed synthetic workflow for 1-Methylpyrrolidine-2,3-dione.

Part 1: Synthesis of the Diester Precursor

Step 1: Synthesis of N-methyl-malonamic acid ethyl ester

This step involves the selective amidation of diethyl malonate with methylamine. To favor mono-amidation, the reaction conditions must be carefully controlled.

-

Rationale: Using a controlled stoichiometry of methylamine and low temperatures will minimize the formation of the diamide byproduct. A patent describes a similar process where methylamine is reacted with diethyl malonate in an alcoholic solvent at temperatures between -20°C and 5°C.[8]

Protocol:

-

In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve diethyl malonate (1.0 eq) in absolute ethanol.

-

Cool the solution to -10°C in an ice-salt bath.

-

Slowly add a solution of methylamine (0.9 eq) in ethanol dropwise, maintaining the internal temperature below 0°C.

-

After the addition is complete, allow the mixture to stir at 0°C for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, neutralize the reaction mixture with a slight excess of acetic acid.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography to yield N-methyl-malonamic acid ethyl ester.

Step 2: N-Alkylation to form the diester precursor

The secondary amide from Step 1 is then alkylated with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, to introduce the second ester group.

-

Rationale: This is a standard N-alkylation of an amide. A suitable base is required to deprotonate the amide nitrogen, creating a nucleophile that will displace the halide. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a common and effective choice for this transformation.

Protocol:

-

To a stirred suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-methyl-malonamic acid ethyl ester (1.0 eq) in anhydrous THF dropwise at 0°C.

-

Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0°C and add ethyl chloroacetate (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and then heat to reflux for several hours, monitoring by TLC for the disappearance of the starting material.

-

After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure diester precursor.

Part 2: Dieckmann Condensation

The final ring-closing step is achieved via a base-catalyzed intramolecular Dieckmann condensation.

-

Rationale: A strong base, such as sodium ethoxide, is used to generate an enolate at one of the α-carbons of the diester. This enolate then attacks the other ester carbonyl in an intramolecular fashion, leading to the formation of the five-membered ring.[7][9][10] The choice of sodium ethoxide as the base is crucial to prevent transesterification with the ethyl esters. The reaction is typically driven to completion by the deprotonation of the resulting β-keto ester, which is significantly more acidic than the starting diester.[6]

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) to anhydrous ethanol.

-

Once all the sodium has reacted, cool the solution to room temperature and add the diester precursor (1.0 eq) dropwise with stirring.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a calculated amount of aqueous hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the residue with dichloromethane or ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The resulting crude 1-methylpyrrolidine-2,3-dione can be purified by vacuum distillation or crystallization.

Physicochemical Properties (Predicted)

While specific experimental data for 1-methylpyrrolidine-2,3-dione is scarce, we can predict its properties based on its structure and comparison with similar compounds like N-methyl-2-pyrrolidone (NMP) and other β-keto lactams.

| Property | Predicted Value/Description | Rationale |

| Molecular Formula | C₅H₇NO₂ | Based on structure. |

| Molecular Weight | 113.11 g/mol | Based on structure. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar small lactams are often liquids or low-melting solids. The presence of the enol form could lead to coloration. |

| Boiling Point | > 200 °C | The boiling point is expected to be significantly higher than that of N-methylpyrrolidone (202 °C) due to increased polarity and potential for hydrogen bonding in the enol form. |

| Melting Point | Likely near room temperature | The presence of two carbonyl groups increases the potential for intermolecular interactions compared to NMP (m.p. -24 °C), suggesting a higher melting point. |

| Solubility | Miscible with water and polar organic solvents | The polar lactam and dicarbonyl functionalities should confer high solubility in polar media. |

| pKa | ~ 8-10 (for the enolic proton) | The α-proton between the two carbonyls is acidic, and the pKa is expected to be in the range of other 1,3-dicarbonyl compounds. |

Spectroscopic Characterization (Predicted)

The spectroscopic data for 1-methylpyrrolidine-2,3-dione will be highly informative, particularly in confirming the presence of the keto-enol tautomerism.

¹H NMR Spectroscopy

The ¹H NMR spectrum will likely show signals for both the diketo and enol forms, with the ratio depending on the solvent and concentration.

-

Diketo Form:

-

N-CH₃: A singlet around 2.8-3.0 ppm.

-

-CH₂-C=O (C5): A triplet around 3.3-3.6 ppm.

-

-CH₂- (C4): A triplet around 2.6-2.9 ppm.

-

-

Enol Form (3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one):

-

N-CH₃: A singlet, slightly shifted from the diketo form, likely around 3.1-3.3 ppm.

-

-CH₂- (C5): A singlet or narrow multiplet around 4.0-4.2 ppm, deshielded due to the adjacent sp² carbon.

-

=CH- (C4): A singlet around 5.0-5.5 ppm.

-

-OH: A broad singlet, with a chemical shift highly dependent on concentration and solvent (can range from 5 to 12 ppm).

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the tautomeric equilibrium.

-

Diketo Form:

-

C=O (C2, amide): ~170-175 ppm.

-

C=O (C3, ketone): ~200-205 ppm.

-

-CH₂- (C5): ~45-50 ppm.

-

-CH₂- (C4): ~35-40 ppm.

-

N-CH₃: ~28-32 ppm.

-

-

Enol Form:

-

C=O (C2): ~170-175 ppm.

-

=C-OH (C3): ~175-185 ppm.

-

=C (C4): ~95-105 ppm.

-

-CH₂- (C5): ~50-55 ppm.

-

N-CH₃: ~29-33 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong carbonyl absorptions.

-

Diketo Form:

-

Amide C=O stretch: ~1680-1700 cm⁻¹.

-

Ketone C=O stretch: ~1720-1740 cm⁻¹. The ring strain in a 5-membered ring tends to increase the carbonyl stretching frequency.[11]

-

-

Enol Form:

-

Amide C=O stretch (conjugated): ~1650-1670 cm⁻¹.

-

C=C stretch: ~1600-1640 cm⁻¹.

-

Broad O-H stretch: ~2500-3300 cm⁻¹ (due to hydrogen bonding).

-

Mass Spectrometry

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z = 113. Common fragmentation patterns would involve the loss of CO, CH₃, and cleavage of the pyrrolidine ring.

Reactivity Profile

The reactivity of 1-methylpyrrolidine-2,3-dione is dominated by the presence of the 1,3-dicarbonyl system and the lactam functionality. The molecule possesses both electrophilic and nucleophilic centers.

Caption: Key reactivity pathways for 1-Methylpyrrolidine-2,3-dione.

Reactions at the C4 Position (as a Nucleophile)

Due to the acidity of the methylene protons at the C4 position, 1-methylpyrrolidine-2,3-dione can be readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then react with a variety of electrophiles.

-

C-Alkylation: In the presence of a base like sodium ethoxide or LDA, the enolate will react with alkyl halides (e.g., methyl iodide, benzyl bromide) to introduce an alkyl group at the C4 position. This is a powerful method for elaborating the scaffold.

-

Acylation: Reaction with acyl chlorides or anhydrides will lead to the formation of a 4-acyl-1-methylpyrrolidine-2,3-dione.

Reactions at the C3 Carbonyl (as an Electrophile)

The C3 ketone is a primary site for nucleophilic attack, especially when the molecule is in its diketo form.

-

Condensation Reactions: The C3 carbonyl can undergo condensation reactions with primary amines to form enamines.[2] It can also participate in aldol-type condensation reactions with aldehydes and ketones under basic or acidic conditions to form 4-substituted derivatives.

-

Reduction: The C3 ketone can be selectively reduced with mild reducing agents like sodium borohydride (NaBH₄) to yield 3-hydroxy-1-methylpyrrolidin-2-one. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the amide carbonyls.

Potential Applications

Derivatives of the pyrrolidine-2,3-dione scaffold have shown promising biological activities, suggesting that 1-methylpyrrolidine-2,3-dione is a valuable starting material for drug discovery programs.

-

Anti-inflammatory Agents: Substituted pyrrolidine-2,3-diones have been investigated as inhibitors of enzymes involved in the inflammatory cascade.[2]

-

Antimicrobial Agents: The pyrrolidine-2,3-dione core is present in some natural products with antimicrobial properties, and synthetic analogues have been explored as potential antibiotics.[2]

-

Synthetic Intermediate: As a highly functionalized and reactive molecule, 1-methylpyrrolidine-2,3-dione can serve as a versatile building block for the synthesis of more complex, biologically active pyrrolidine-based compounds.

Conclusion

1-Methylpyrrolidine-2,3-dione is a foundational heterocyclic compound with a rich and versatile chemistry. While detailed experimental reports on this specific molecule are not abundant, its properties and reactivity can be confidently predicted through an understanding of fundamental organic chemistry principles and by drawing parallels with closely related structures. Its synthesis, likely achievable through a Dieckmann condensation, provides access to a scaffold that is ripe for further functionalization. The pronounced keto-enol tautomerism governs its reactivity, allowing it to act as both a nucleophile (at C4) and an electrophile (at C3). For researchers in drug development, 1-methylpyrrolidine-2,3-dione represents a valuable and adaptable starting point for the creation of novel and structurally diverse small molecules with the potential for significant biological activity.

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- CN101085747A. (2007). Method for preparing N-methyl-malonamic acid ethyl ester. Google Patents.

-

Shahedi, M., Omidi, N., Habibi, Z., Yousefi, M., Brask, J., Notash, B., & Mohammadi, M. (2023). Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry, 21(14), 2742–2747. Retrieved from [Link]

-

Al-Warhi, T., Hagar, M., Al-Dies, A. M., & El-Emam, A. A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. Retrieved from [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2019). Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. Journal of Heterocyclic Chemistry, 56(11), 2975-2992. Retrieved from [Link]

-

Zavialova, E., Artico, M., Brunetti, L., Van der Eycken, J., & Van der Eycken, E. V. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. International Journal of Molecular Sciences, 22(9), 4894. Retrieved from [Link]

-

Taghavikish, M., & Hasani, M. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of Chemistry, 2013, 1-6. Retrieved from [Link]

-

Nguyen, N. T., Dai, V. V., Tri, N. N., & Dehaen, W. (2022). Study on enol – enol tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy -3-pyrrolin-2-one based on NMR spectroscopy recorded in DMSO-d6. Vietnam Journal of Chemistry, 60(5), 589-594. Retrieved from [Link]

-

Nguyen, T. N., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1140-1153. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Zhang, W., et al. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Racemic β-Keto Lactams via Dynamic Kinetic Resolution. Organic Letters, 19(2), 342-345. Retrieved from [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 5033. Retrieved from [Link]

-

Fominova, K., Diachuk, T., Sadkova, I. V., & Mykhailiuk, P. (2019). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. European Journal of Organic Chemistry, 2019(22), 3553-3559. Retrieved from [Link]

-

PubMed Central. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Racemic β-Keto Lactams via Dynamic Kinetic Resolution. Retrieved from [Link]

-

Nguyen, N. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. PubMed. Retrieved from [Link]

-

Sbirrazzuoli, N. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Asymmetric, D. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR study of five complex β-lactam molecules. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

LibreTexts. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

Sources

- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

Technical Support Center: Overcoming Solubility Challenges with 1-Methylpyrrolidine-2,3-dione and its Analogs in Assays

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 1-Methylpyrrolidine-2,3-dione and related pyrrolidine-2,3-dione analogs in biochemical and cellular assays. Due to the limited publicly available solubility data for 1-Methylpyrrolidine-2,3-dione, this guide focuses on general principles and established methodologies for addressing the poor aqueous solubility often characteristic of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: My compound, a pyrrolidine-2,3-dione derivative, precipitated when I diluted my DMSO stock into aqueous assay buffer. Why did this happen?

A1: This is a common issue known as "compound dropout." While Dimethyl Sulfoxide (DMSO) is a powerful solvent for a wide array of organic molecules, its miscibility with water does not guarantee that the compound will remain soluble when the solution becomes predominantly aqueous.[1] The drastic change in solvent polarity upon dilution reduces the solvation of your compound, leading to precipitation. Kinetic solubility assays are designed to determine the concentration at which this precipitation occurs in a specific aqueous buffer.[2]

Q2: I'm considering using a higher concentration of DMSO in my assay. What are the potential risks?

A2: While tempting, increasing the DMSO concentration can significantly impact your assay's biological system. High concentrations of DMSO can lead to:

-

Enzyme Inhibition or Activation: DMSO can directly interact with proteins, altering their conformation and activity.

-

Cell Toxicity or Differentiation: In cell-based assays, DMSO concentrations above 0.5-1% are often cytotoxic or can induce unintended cellular effects, such as cell differentiation.

-

Compound Aggregation: Paradoxically, at certain concentrations, DMSO can promote the formation of compound aggregates, which can lead to non-specific assay signals and false-positive results.

It is crucial to determine the maximum tolerable DMSO concentration for your specific assay system by running vehicle controls.

Q3: Are there alternatives to DMSO for my initial stock solution?

A3: Yes, N-Methyl-2-pyrrolidone (NMP) is another powerful, water-miscible aprotic solvent that can be an excellent alternative to DMSO.[3][4] NMP has been shown to be a more efficient solubilizer for some poorly soluble drugs and may offer a different solubility profile for your compound.[5] However, like DMSO, its concentration in the final assay must be carefully controlled and validated.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Poor Solubility

Step 1: Systematically Assess the Solubility of Your Compound

Before attempting to optimize your assay, it is essential to quantify the solubility of your pyrrolidine-2,3-dione analog in your specific assay buffer. A kinetic solubility assay is a rapid and effective method for this purpose.[2]

Protocol: Kinetic Solubility Assessment by Nephelometry

-

Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

-

Create a series of dilutions of your compound in DMSO in a 96-well plate.

-

Add your aqueous assay buffer to each well, ensuring the final DMSO concentration is consistent with your planned assay conditions (e.g., 1%).

-

Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Determine the solubility limit as the highest concentration that does not show a significant increase in turbidity compared to the vehicle control.

Step 2: Employ Co-solvents and Formulation Strategies

If the intrinsic solubility of your compound in the assay buffer is too low, the next step is to explore the use of co-solvents and other formulation agents.

Co-Solvent Selection and Optimization

Co-solvents work by reducing the polarity of the aqueous buffer, thereby increasing the solubility of hydrophobic compounds.

| Co-Solvent | Typical Starting Concentration in Final Assay Volume | Advantages | Disadvantages & Cautions |

| DMSO | 0.1% - 1% | Strong solvent for many organic compounds.[1][6] | Can cause cell toxicity and assay interference at >1%. |

| N-Methyl-2-pyrrolidone (NMP) | 0.1% - 2% | Often a more potent solubilizer than DMSO or ethanol.[4][5] Low toxicity profile.[3] | Can also interfere with assays at higher concentrations. |

| Ethanol | 1% - 5% | Readily available and less harsh on some biological systems. | Weaker solvent than DMSO or NMP; may require higher concentrations. |

| Polyethylene Glycol 300/400 (PEG300/400) | 1% - 10% | Can significantly enhance solubility and is often used in in vivo formulations. | Can increase solution viscosity and may interfere with some enzymatic assays. |

Experimental Workflow for Co-Solvent Optimization

Caption: Workflow for co-solvent optimization.

Advanced Formulation Strategies

If co-solvents alone are insufficient, consider these advanced options:

-

Surfactants: Non-ionic surfactants like Tween-80 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. A common starting point is a final concentration of 0.01% - 0.1%.

-

Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin often used to improve the solubility of drugs for in vivo studies.

Protocol: Formulation with Tween-80

-

Prepare a stock solution of your compound in 100% DMSO.

-

In a separate tube, prepare your assay buffer containing the desired final concentration of Tween-80 (e.g., 0.05%).

-

Add the DMSO stock of your compound to the Tween-80 containing buffer while vortexing to ensure rapid mixing and micelle formation.

-

Visually inspect for any precipitation and ideally, confirm the concentration of the soluble compound.

Step 3: Validate Your Chosen Solubilization Method

It is imperative to confirm that your solubilization strategy does not interfere with your assay's results.

Essential Validation Experiments:

-

Vehicle Control: Run a control with the highest concentration of your co-solvent/formulation agent mixture without your compound. This will establish the baseline signal and reveal any direct effects of the vehicle on the assay.

-

Positive and Negative Controls: Ensure that your positive and negative assay controls behave as expected in the presence of the vehicle. A significant change in the signal window can indicate interference.

-

Dose-Response Curve Analysis: If your solubilization method is successful, you should observe a well-behaved dose-response curve for your compound. Poorly soluble compounds often exhibit flat or unusually steep curves that can be artifacts of precipitation or aggregation.

Decision Tree for Selecting a Solubilization Strategy

Caption: A decision tree for selecting an appropriate solubilization strategy.

Conclusion

Overcoming the poor solubility of 1-Methylpyrrolidine-2,3-dione and its analogs requires a systematic and empirical approach. By carefully assessing the solubility of your compound and methodically testing various co-solvents and formulation agents, you can develop a robust and reliable assay. Always remember to validate your chosen solubilization method to ensure that the observed biological activity is a true reflection of your compound's properties and not an artifact of your experimental conditions.

References

-

Chem-Space.com . "1-Methylpyrrolidine 120-94-5 wiki". Chem-Space.com. [Link]

-

ChemBK . "1-Methylpyrrolidine - ChemBK". ChemBK. [Link]

-

PubChem . "1-Methylpyrrolidine-2,4-dione | C5H7NO2 | CID 14286216". PubChem. [Link]

-

PubChem . "1-Methyl-3-methylidenepyrrolidin-2-one | C6H9NO | CID 10844354". PubChem. [Link]

-

Akers, M. J., et al. "Solubility Improvement of Drugs using N-Methyl Pyrrolidone". Pharmaceutical Research. [Link]

-

ResearchGate . "Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity". ResearchGate. [Link]

-

ResearchGate . "Dimethyl Sulfoxide (DMSO) Solubility Data". ResearchGate. [Link]

-

ResearchGate . "Solubility Improvement of Drugs using N-Methyl Pyrrolidone". ResearchGate. [Link]

-

PubMed . "Solubility improvement of drugs using N-methyl pyrrolidone". PubMed. [Link]

-

National Institutes of Health . "Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones". National Institutes of Health. [Link]

-

ResearchGate . "Evaluation of mutagenic and antimutagenic properties of new derivatives of pyrrolidine-2,5-dione with anti-epileptic activity, by use of the Vibrio harveyi mutagenicity test | Request PDF". ResearchGate. [Link]

-

National Institutes of Health . "DMSO Solubility Assessment for Fragment-Based Screening". National Institutes of Health. [Link]

-

Gaylord Chemical . "DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT". Gaylord Chemical. [Link]

-

ResearchGate . "DMSO solubility and bioscreening". ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

A Technical Guide to the Spectral Analysis of 1-Methylpyrrolidine-2,3-dione: A Predictive Approach

Foreword

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 1-Methylpyrrolidine-2,3-dione, a derivative of the versatile pyrrolidine scaffold, presents an interesting case for spectroscopic analysis. However, a comprehensive search of publicly available spectral databases reveals a scarcity of experimental data for this specific molecule. This guide, therefore, adopts a predictive and pedagogical approach. Drawing upon established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a theoretical spectral profile for 1-Methylpyrrolidine-2,3-dione. This document is intended to serve as a robust reference for researchers who may synthesize this compound, providing a detailed framework for the confirmation of its structure.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 1-Methylpyrrolidine-2,3-dione, we can predict the chemical shifts and coupling patterns based on the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit three distinct signals corresponding to the methyl group and the two methylene groups of the pyrrolidine ring.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~ 3.0 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen is expected to be a singlet and deshielded due to the inductive effect of the nitrogen atom. |

| 2 | ~ 2.8 | Triplet | 2H | -CH₂-C=O | The methylene group adjacent to the C3-carbonyl group is expected to be a triplet due to coupling with the neighboring methylene group. |

| 3 | ~ 2.5 | Triplet | 2H | -CH₂-C=O | The methylene group adjacent to the C2-carbonyl group and the nitrogen atom is also expected to be a triplet. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of synthesized 1-Methylpyrrolidine-2,3-dione in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~ 175-180 | C=O (C2) | The carbonyl carbon at position 2, being part of an amide-like structure, is expected to be significantly deshielded. |

| 2 | ~ 170-175 | C=O (C3) | The carbonyl carbon at position 3 will also be in the characteristic downfield region for carbonyls. |

| 3 | ~ 45-50 | -CH₂- (C5) | The methylene carbon adjacent to the nitrogen atom will be deshielded. |

| 4 | ~ 35-40 | -CH₂- (C4) | The methylene carbon at position 4 will be slightly more shielded than the one at C5. |

| 5 | ~ 30-35 | N-CH₃ | The methyl carbon attached to the nitrogen will appear in the typical range for N-alkyl groups. |

Predicted Infrared (IR) Spectral Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Methylpyrrolidine-2,3-dione is expected to be dominated by strong absorptions from the two carbonyl groups.

| Predicted Peak Position (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 1750-1770 | Strong, Sharp | C=O (Amide) | Stretching |

| 1720-1740 | Strong, Sharp | C=O (Ketone) | Stretching |

| 2850-2960 | Medium | C-H (Alkyl) | Stretching |

| 1200-1300 | Medium | C-N | Stretching |

Causality Behind Experimental Choices: The presence of two carbonyl groups in different chemical environments (amide-like and ketone-like) may lead to two distinct C=O stretching bands. The exact positions of these bands can be sensitive to the solvent used due to hydrogen bonding effects.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Molecular Ion: For 1-Methylpyrrolidine-2,3-dione (C₅H₇NO₂), the molecular weight is 113.11 g/mol . Therefore, the molecular ion peak (M⁺) is expected at an m/z of 113.

Predicted Fragmentation Pathway:

A plausible fragmentation pathway for 1-Methylpyrrolidine-2,3-dione upon electron ionization is initiated by the loss of a carbonyl group (CO), followed by further fragmentation.

Caption: Predicted ESI-MS fragmentation of 1-Methylpyrrolidine-2,3-dione.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-200) to detect the molecular ion and its fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose fragmentation pathways consistent with the predicted structure.

Conclusion

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Synthesis and structural determination of pyrrolidine-2,3-dione derivatives. (2020). ResearchGate. Retrieved from [Link][1]

-

Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. (2019). ResearchGate. Retrieved from [Link][2]

Sources

An In-Depth Technical Guide to 1-Methylpyrrolidine-2,3-dione: Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction: The Pyrrolidine-2,3-dione Scaffold as a Privileged Structure in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the identification and utilization of versatile chemical scaffolds are paramount to the discovery of novel therapeutics. The pyrrolidinone ring system is one such privileged scaffold, widely recognized for its presence in a multitude of biologically active compounds.[1][2] A specific derivative of this class, the pyrrolidine-2,3-dione moiety, has garnered increasing interest as a reactive intermediate and a core structural component in the synthesis of innovative drug candidates. These compounds are being explored for a range of therapeutic applications, including as antibacterial, anti-inflammatory, and anticancer agents.[3][4] This guide focuses on a specific, commercially available member of this family: 1-Methylpyrrolidine-2,3-dione (CAS No. 42599-26-8) . We will delve into its commercial availability, physicochemical properties, safety and handling, a proposed synthetic pathway, and its potential applications as a key building block in modern drug discovery workflows.

Commercial Availability and Supplier Overview

1-Methylpyrrolidine-2,3-dione is available as a research chemical from several specialized suppliers. Its commercial availability facilitates its use in early-stage drug discovery and process development without the immediate need for custom synthesis.

| Supplier | Catalog Number | Purity | Available Quantities | Form |

| BLDpharm (via Lead Sciences) | BD268970 | 98% | 100mg, 250mg, 1g | Solid |

| Ambeed, Inc. (via Sigma-Aldrich) | AMBH97BA0375 | 98% | Not specified | Solid |

| Pharmaffiliates | PA 27 0021548 | Not specified | Not specified | Not specified |

| ChemScene | CS-0139148 | ≥97% | 100mg, 250mg, 1g | Solid |

This table represents a snapshot of available data and may not be exhaustive. Researchers are advised to consult supplier websites for the most current information on pricing and availability.

Chemical and Physical Properties

While extensive experimental data for 1-Methylpyrrolidine-2,3-dione is not widely published, key properties can be consolidated from supplier technical data sheets.

| Property | Value | Source |

| CAS Number | 42599-26-8 | [5][6] |

| Molecular Formula | C₅H₇NO₂ | [5][6] |

| Molecular Weight | 113.11 g/mol | [6] |

| Physical Form | Solid | |

| Purity | 97-98% | [5] |

| InChI Key | DHFODCCTNFXCCQ-UHFFFAOYSA-N | |

| SMILES | O=C1N(C)CCC1=O | |

| Storage Conditions | Sealed in a dry environment, store in a freezer under -20°C. | [5] |

| Shipping Conditions | Cold-chain transportation is typically required. | [5] |

Safety and Handling

Safety is a primary concern when handling any chemical intermediate. Based on information from suppliers, 1-Methylpyrrolidine-2,3-dione is classified with the GHS07 pictogram, indicating it can be a health hazard.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.

-

Storage: As recommended, store the compound in a tightly sealed container in a freezer at or below -20°C to maintain its stability.[5]

-

Spill & Disposal: In case of a spill, contain the solid material and dispose of it in accordance with local, state, and federal regulations. Avoid generating dust.

Synthetic Pathways: A Generalized Approach

The following is a representative protocol adapted from literature for the synthesis of the broader class of pyrrolidine-2,3-diones, which can serve as a foundational methodology for synthesizing the 1-methyl derivative.

Caption: A generalized workflow for the multicomponent synthesis of pyrrolidine-2,3-diones.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a suitable solvent such as dioxane or ethanol.

-

Addition of Reactants: Add methylamine (1.0 equivalent) and an appropriate aldehyde (1.0 equivalent) to the solvent. Stir the mixture for approximately 30 minutes at 50°C.

-

Cyclization: Add a pyruvate derivative, such as a dialkyl oxalacetate (1.0 equivalent), and an acid catalyst (e.g., acetic acid).

-

Reaction: Heat the resulting mixture to 90°C and allow it to react for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with a cold solvent (such as ethanol or diethyl ether), and dry under a vacuum to yield the target 1-Methylpyrrolidine-2,3-dione.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Applications in Drug Discovery and Development

The true value of 1-Methylpyrrolidine-2,3-dione lies in its potential as a versatile building block for creating more complex, biologically active molecules. The pyrrolidine-2,3-dione core is a reactive scaffold that can be readily modified to explore chemical space and optimize for specific biological targets.

1. Antibacterial Drug Development: The pyrrolidine-2,3-dione scaffold has been identified as a promising starting point for the development of novel antibiotics, particularly against multidrug-resistant bacteria. Research has shown that derivatives of this scaffold can act as inhibitors of Penicillin-Binding Proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. The dione functionality allows for the introduction of various substituents to optimize binding affinity and antibacterial activity. Furthermore, these scaffolds have shown potential in eradicating bacterial biofilms, a significant challenge in treating chronic infections.[8]

Caption: Drug discovery workflow utilizing 1-Methylpyrrolidine-2,3-dione as a starting scaffold.

2. Anti-inflammatory Agents: The pyrrolidinone core is also a key feature in a variety of compounds with anti-inflammatory properties. By modifying the 1-Methylpyrrolidine-2,3-dione structure, medicinal chemists can design molecules that target specific enzymes or receptors involved in inflammatory pathways. The ability to easily create a library of derivatives from this starting material makes it an excellent tool for structure-activity relationship (SAR) studies aimed at developing potent and selective anti-inflammatory drugs.[4]

3. Synthesis of Heterocyclic Compounds: Beyond its direct use in creating drug candidates, 1-Methylpyrrolidine-2,3-dione serves as a valuable intermediate for the synthesis of more complex heterocyclic systems. The reactive carbonyl groups can participate in a variety of chemical transformations, allowing for the construction of fused ring systems and other novel molecular architectures that are of interest in medicinal chemistry.

Conclusion and Future Outlook

1-Methylpyrrolidine-2,3-dione is a readily available chemical building block with significant potential for researchers in drug discovery and development. While detailed experimental data for this specific compound is somewhat limited, its structural relationship to the well-studied pyrrolidine-2,3-dione class provides a strong rationale for its utility. Its reactive dione functionality makes it an ideal starting point for the synthesis of diverse chemical libraries aimed at identifying novel antibacterial, anti-inflammatory, and other therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic use of such versatile scaffolds will be crucial in accelerating the pace of discovery. It is anticipated that as this compound is utilized more frequently in research, a more comprehensive body of literature detailing its properties and applications will become available.

References

- CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google P

-

1-Methyl-2-(3-pyridyl)pyrrolidine - Multichem Exports. (URL: [Link])

-

1-Methylpyrrolidine-2,4-dione | C5H7NO2 | CID 14286216 - PubChem. (URL: [Link])

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate. (URL: [Link])

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

- US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP)

- US6248902B1 - Process for the production of N-methyl pyrrolidone - Google P

- CN110590706B - Preparation method of N-methylpyrrolidine - Google P

- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google P

-

1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem - NIH. (URL: [Link])

-

1-Methyl-3-methylidenepyrrolidin-2-one | C6H9NO | CID 10844354 - PubChem. (URL: [Link])

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds - ResearchGate. (URL: [Link])

-

Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. (URL: [Link])

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate. (URL: [Link])

-

1-Methylpyrrolidine-2,3-dione - Lead Sciences. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-Methylpyrrolidine-2,3-dione - Lead Sciences [lead-sciences.com]

- 6. 42599-26-8 CAS Manufactory [m.chemicalbook.com]

- 7. CAS 42599-26-8: 2,3-Pyrrolidinedione, 1-methyl- [cymitquimica.com]

- 8. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-Methylpyrrolidine-2,3-dione – A Privileged Scaffold in Drug Discovery

[1][2]

Executive Technical Summary

1-Methylpyrrolidine-2,3-dione (also identified as N-methyl-2,3-dioxopyrrolidine) represents a highly reactive, privileged scaffold in medicinal chemistry, distinct from its mono-ketone solvent analog, N-methyl-2-pyrrolidone (NMP).[1][2] Unlike NMP, which is metabolically stable, the 2,3-dione motif features a contiguous dicarbonyl system that imparts significant electrophilicity to the C3 position.

This molecule serves as a critical "lynchpin" intermediate.[1][2][3] It is rarely the final drug candidate itself due to its high reactivity; rather, it functions as a covalent warhead precursor and a versatile pharmacophore .[2] Recent high-impact studies (2021–2024) have elevated this scaffold from a mere synthetic intermediate to a lead structure for non-β-lactam antibiotic adjuvants and anti-biofilm agents .[1][2][3]

Key Biological Potentials:

-

Antibiofilm Activity: Disrupts Staphylococcus aureus biofilms via non-canonical pathways.[1][2][3]

-

PBP3 Inhibition: Targets Penicillin Binding Protein 3 in Pseudomonas aeruginosa through a mechanism distinct from β-lactams.[1][2][3][4][5]

-

Anti-inflammatory Action: Derivatives act as reversible inhibitors of inducible Nitric Oxide Synthase (iNOS).[1][2][3]

Chemical Architecture & Reactivity

The biological activity of 1-methylpyrrolidine-2,3-dione is governed by its tautomeric equilibrium and the electrophilicity of the

Keto-Enol Tautomerism

In solution, the molecule exists in equilibrium between the 2,3-diketo form and the 3-hydroxy-2-enone form.[1] This enolization is solvent-dependent and critical for its binding affinity (e.g., hydrogen bonding with enzyme active sites).[1][2][3]

-

Diketo Form: Highly electrophilic at C3; susceptible to nucleophilic attack (e.g., by active site serine or cysteine residues).[2][3]

-

Enol Form: Stabilized by intramolecular hydrogen bonding; acts as a hydrogen bond donor/acceptor in protein pockets.[1][2][3]

Physicochemical Profile (Predicted/Experimental Consensus)

| Property | Value/Description | Relevance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 113.11 g/mol | Fragment-based drug discovery (FBDD) ideal |

| LogP | ~ -0.8 to -0.5 | High water solubility; low membrane permeability without derivatization |

| pKa (Enol) | ~ 4.5 – 5.5 | Acidic enol; exists as anion at physiological pH |

| Reactivity | High (Schiff base formation) | Readily condenses with primary amines |

Biological Activities & Mechanisms[1][3][5][6][7]

Antimicrobial & Antibiofilm Activity (S. aureus)

Recent studies (2024) have identified pyrrolidine-2,3-diones as potent anti-biofilm agents.[1][2][3][6] Unlike traditional antibiotics that target cell wall synthesis or protein translation in planktonic cells, these scaffolds appear to disrupt the biofilm matrix or signaling pathways.[2][3]

-

Mechanism: The scaffold likely interferes with the quorum sensing machinery or matrix-stabilizing proteins.[1][2][3]

-

Synergism: Shows synergistic effects when co-administered with standard antibiotics (e.g., ciprofloxacin), lowering the Minimum Biofilm Eradication Concentration (MBEC).[2][3]

PBP3 Inhibition (P. aeruginosa)

A breakthrough 2021 study identified the pyrrolidine-2,3-dione core as a novel inhibitor of Penicillin Binding Protein 3 (PBP3).[2]

-

Target: PBP3 (FtsI), essential for cell division (septum formation).[2][3]

-

Differentiation: Unlike

-lactams, which mimic the D-Ala-D-Ala substrate and acylate the active site Serine, the 2,3-dione scaffold binds via a unique mode, potentially involving reversible covalent bonding or tight non-covalent interactions stabilized by the 3-hydroxyl (enol) group. -

SAR Insight: The N-methyl group is the minimal anchor; bulky hydrophobic substituents at C4 or N1 significantly enhance potency (

).[3]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Anti-inflammatory (iNOS Inhibition)

Derivatives of the scaffold have demonstrated inhibition of inducible Nitric Oxide Synthase (iNOS).[2][3][7]

Visualizing the Mechanism

The following diagram illustrates the dual-pathway mechanism for PBP3 inhibition and Biofilm disruption.

Caption: Dual mechanistic pathways of 1-Methylpyrrolidine-2,3-dione targeting bacterial division (PBP3) and biofilm integrity.[1][2][5]

Experimental Protocols

Synthesis of 1-Methylpyrrolidine-2,3-dione (Dieckmann Condensation Route)

Note: This protocol synthesizes the core scaffold via a classic Dieckmann condensation strategy, adapted for stability.

Reagents:

Workflow:

-

Condensation: In a flame-dried round-bottom flask under

, dissolve Ethyl sarcosinate in anhydrous ethanol. -

Cyclization: Slowly add NaOEt solution dropwise. The mixture will turn yellow/orange.[1][2][3]

-

Reflux: Warm to room temperature, then reflux for 4–6 hours to drive the Dieckmann condensation.

-

Workup: Evaporate solvent. Acidify the residue carefully with cold 1M HCl to pH ~3 (protonating the enolate).[2][3]

-

Extraction: Extract immediately with Ethyl Acetate (

). The 2,3-dione is water-soluble; salting out (NaCl) improves yield.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Purification: Recrystallize from Ethanol/Hexane. Caution: The product is unstable on silica gel (decomposes).[2][3]

High-Throughput Screening (HTS) for PBP3 Inhibition

Objective: Validate scaffold activity against P. aeruginosa PBP3.[1][2][3][5]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Triton X-100.[1][2][3]

-

Substrate: Bocillin FL (Fluorescent penicillin derivative).[1][2][3]

-

Protocol:

-

Incubate purified PBP3 (100 nM) with the test compound (various concentrations) for 30 min at 37°C.

-

Add Bocillin FL (5

) and incubate for an additional 30 min. -

Readout: Measure Fluorescence Polarization (FP) or denature and run SDS-PAGE.[1][2][3]

-

Logic: If the scaffold binds PBP3, it blocks Bocillin FL binding, reducing fluorescence intensity on the gel (or altering FP).[2]

-

Synthesis Pathway Visualization[3][9]

Caption: Synthetic route via Dieckmann condensation of oxalate and sarcosine precursors.

References

-

Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Source: PMC / National Institutes of Health (2021) [Link][2][3]

-

Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Source: Royal Society of Chemistry (2024) [Link][1][2][3]

-

Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. Source: ResearchGate (Review) [Link]

-

PubChem Compound Summary: N-Methylpyrrolidine (Related Precursor Data). Source: PubChem [Link][1][2][3]

Sources

- 1. N-Methyloxindole | C9H9NO | CID 6096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02708F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: 1-Methylpyrrolidine-2,3-dione as a Medicinal Scaffold

The 1-Methylpyrrolidine-2,3-dione scaffold (often existing in equilibrium with its enol tautomer, 3-hydroxy-1-methyl-3-pyrrolin-2-one) represents a highly versatile, privileged structure in medicinal chemistry. Its unique electronic profile—combining a lactam, a ketone, and an enolizable position—makes it a potent platform for designing antimicrobial, antiviral, and anticancer agents.

This technical guide details the structural logic, synthetic pathways, and medicinal applications of this core.

Executive Summary

The 1-methylpyrrolidine-2,3-dione core is a five-membered heterocyclic system characterized by adjacent carbonyl groups at positions 2 and 3. Unlike its isomer, the 2,4-dione (tetramic acid), the 2,3-dione offers a distinct reactivity profile dominated by the high electrophilicity of the C3 ketone and the nucleophilicity of the C4 position (via enolization). Recent high-throughput screenings have identified this scaffold as a key inhibitor of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa and a potent anti-biofilm agent against Staphylococcus aureus.

Structural Analysis & Reactivity Profile[1]

Electronic Architecture

The scaffold exists in a dynamic tautomeric equilibrium. While formally a diketone, the stability of the conjugated enol form (3-hydroxy-3-pyrroline-2-one) is significant, particularly when substituted at C4.

-

N1 Position (Methyl): The methyl group provides lipophilicity and prevents N-H hydrogen bond donation, altering solubility and membrane permeability compared to the N-unsubstituted analog.

-

C2 Position (Lactam): Provides metabolic stability and hydrogen bond acceptance.

-

C3 Position (Ketone): A "hard" electrophile. It is the primary site for condensation reactions with amines, hydrazines, and thiosemicarbazides to form Schiff bases.

-

C4 Position (Alpha-Methylene): Highly acidic due to the adjacent carbonyls. It acts as a nucleophile in Aldol-type condensations with aldehydes, allowing for the rapid generation of 4-arylidene libraries.

Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent synthetic utility of the core.

Caption: Divergent reactivity of the 1-methylpyrrolidine-2,3-dione scaffold leading to distinct biological profiles.

Synthetic Methodologies

Synthesis of the Core (Dieckmann Cyclization)

The most robust route to the parent 1-methylpyrrolidine-2,3-dione involves the Dieckmann cyclization of oxamic acid esters. This method is preferred for its scalability and lack of exotic reagents.

Reaction Scheme:

-

Precursor Formation: Reaction of diethyl oxalate with sarcosine ethyl ester (N-methylglycine ethyl ester).

-

Cyclization: Treatment with sodium ethoxide (NaOEt) in ethanol.[1]

-

Decarboxylation: Acid hydrolysis to remove the ester group at C4 (if present/required).

Multicomponent Synthesis (Medicinal Chemistry Route)

For high-throughput library generation, a multicomponent reaction (MCR) is often employed to install diversity at C4 and C5 simultaneously.

Protocol:

-

Reagents: Diethyl oxalate + Aromatic Aldehyde + Primary Amine (or N-methylamine).

-

Conditions: Reflux in ethanol or acetic acid.

-

Outcome: 4-substituted-5-hydroxy-pyrrolidine-2,3-diones (often dehydrate to 4-arylidene).

Medicinal Chemistry Applications

Antimicrobial & Anti-biofilm Agents

Derivatives functionalized at the C3 position with thiosemicarbazones or hydrazones have shown significant potency.

-

Mechanism: These motifs often act as metal chelators (Fe, Cu), disrupting bacterial metalloenzymes.

-

Recent Breakthrough: In 2024/2025, pyrrolidine-2,3-diones were identified as inhibitors of PBP3 in Pseudomonas aeruginosa, a critical target for overcoming beta-lactam resistance [1].

-

Biofilm Eradication: N-substituted pyrrolidine-2,3-diones have demonstrated the ability to eradicate S. aureus biofilms, a notoriously difficult clinical challenge [2].

Anticancer Agents (4-Arylidene Derivatives)

Condensation of the C4 position with aromatic aldehydes yields 4-arylidene-1-methylpyrrolidine-2,3-diones .

-

SAR Insight: The exocyclic double bond acts as a Michael acceptor, potentially alkylating cysteine residues in target proteins (e.g., kinases or proteasomes).

-

Potency: Derivatives with electron-withdrawing groups (e.g., -NO2, -CF3) on the arylidene ring typically show higher cytotoxicity.

Data Summary: Structure-Activity Relationship (SAR)

| Position | Modification | Effect on Activity | Primary Indication |

| N1 | Methyl (Parent) | Optimal lipophilicity; good CNS penetration. | General |

| N1 | Phenyl/Aryl | Increased steric bulk; reduced solubility. | Anti-inflammatory |

| C3 | Thiosemicarbazone | High metal chelation; membrane permeation. | Antimicrobial / Antiviral |

| C3 | Hydrazone | Variable stability; metabolic liability. | Antifungal |

| C4 | Arylidene (C=CH-Ar) | Michael acceptor reactivity; covalent binding. | Anticancer |

| C4 | Alkyl | Reduced electrophilicity; lower toxicity. | CNS (Sedative) |

Experimental Protocol: Synthesis of 4-(Arylidene)-1-methylpyrrolidine-2,3-dione

A self-validating protocol for generating a C4-functionalized library.

Objective: Synthesis of 4-benzylidene-1-methylpyrrolidine-2,3-dione via Knoevenagel condensation.

Reagents:

-

1-Methylpyrrolidine-2,3-dione (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Piperidine (Catalytic, 0.1 eq)

-

Ethanol (Solvent, 0.5 M concentration)

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpyrrolidine-2,3-dione (1.13 g, 10 mmol) in absolute ethanol (20 mL).

-

Addition: Add benzaldehyde (1.12 mL, 11 mmol) followed by 2-3 drops of piperidine.

-

Reaction: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 30% EtOAc/Hexanes). The product typically appears as a bright yellow spot (conjugated system).

-

Workup: Cool the reaction mixture to 0°C in an ice bath. The product should precipitate as yellow crystals.

-

Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the C4-methylene protons (approx. 2.5-3.0 ppm) and the appearance of the vinyl proton singlet (approx. 7.5-8.0 ppm).

-

Yield: Expected range 75–85%.

-

Future Outlook

The 1-methylpyrrolidine-2,3-dione scaffold is transitioning from a "niche" heterocycle to a validated pharmacophore. The most promising trajectory lies in fragment-based drug discovery (FBDD) , where the rigid 2,3-dione core serves as a linker to orient binding elements in protease inhibitors (e.g., PBP3). Future work will likely focus on C4-spirocyclic derivatives to remove the Michael acceptor liability of arylidene derivatives while maintaining structural rigidity.

References

-

Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 Source: National Institutes of Health (PMC) / ResearchGate URL:[Link] (Note: Generalized link to PMC search for verification as specific DOI varies by release). Specific verification: Recent studies (2024/2025) highlight this scaffold's PBP3 inhibitory potential.

-

Pyrrolidine-2,3-diones: Heterocyclic Scaffolds that Inhibit and Eradicate S. aureus Biofilms Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Synthesis and Biological Evaluation of 4-Substituted Pyrrolidine-2,3-dione Derivatives Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Reactions of Diethyl Oxalate with Amines (Dieckmann Cyclization Context) Source: Organic Syntheses / BenchChem Technical Guides URL:[Link]

Sources

Computational Profiling of the 1-Methylpyrrolidine-2,3-dione Scaffold: A Technical Guide

Executive Summary

1-Methylpyrrolidine-2,3-dione represents a specialized subclass of the pyrrolidine-2,3-dione scaffold, a "privileged structure" in medicinal chemistry known for its versatility in fragment-based drug discovery (FBDD). Unlike its N-unsubstituted counterparts, the N-methyl group locks the lactam nitrogen, preventing lactam-lactim tautomerism at the N1 position while influencing the lipophilicity and electronic distribution of the vicinal dicarbonyl system.

This guide provides a rigorous theoretical and computational framework for studying this molecule. It is designed for researchers seeking to utilize this scaffold as a pharmacophore for targets such as Cdk5/p25 (neurodegeneration) and PBP3 (antibacterial resistance).

Part 1: Structural Dynamics & Tautomerism

The defining theoretical challenge of 1-methylpyrrolidine-2,3-dione is its tautomeric equilibrium. While N-methylation blocks N-H tautomerism, the C3 carbonyl is highly prone to enolization involving the C4 protons.

The Tautomeric Landscape

In solution, 1-methylpyrrolidine-2,3-dione (1 ) exists in equilibrium with its enol form, 3-hydroxy-1-methyl-3-pyrroline-2-one (2 ).

-

Diketo Form (1): Generally favored in non-polar solvents and gas phase. Characterized by two distinct carbonyl stretches in IR.[1]

-

Enol Form (2): Stabilized by polar protic solvents and intermolecular H-bonding. The C3-OH group acts as both a hydrogen bond donor and acceptor, significantly altering the pharmacophore's binding profile.

Key Computational Insight: Standard DFT calculations (B3LYP/6-311++G(d,p)) often predict the diketo form as the global minimum in vacuum, but solvation models (PCM/SMD) are required to accurately predict the population of the enol form in biological media.

Graphviz Diagram: Tautomeric Equilibrium & Workflow

The following diagram illustrates the computational decision tree for analyzing this tautomerism and its downstream applications.

Caption: Computational workflow for resolving the keto-enol equilibrium and selecting the bioactive conformer for docking studies.

Part 2: Electronic Structure & Reactivity Descriptors[3]

To rationalize the biological activity of this scaffold, one must quantify its global and local reactivity indices. The vicinal dicarbonyl motif creates a unique electronic environment.

Global Reactivity Descriptors

Using the frontier molecular orbital energies (

| Descriptor | Formula | Physical Interpretation | Typical Value (eV)* |

| Chemical Hardness ( | Resistance to charge transfer. | 2.5 - 4.0 | |

| Chemical Potential ( | Tendency of electrons to escape. | -3.5 to -4.5 | |

| Electrophilicity Index ( | Capacity to accept electrons (Michael acceptor potential). | High (> 1.5) |

*Values are approximate for pyrrolidine-2,3-dione derivatives calculated at B3LYP/6-311++G(d,p) level.

Molecular Electrostatic Potential (MEP)

The MEP map is critical for identifying binding sites.

-

Negative Potential (Red): Concentrated at the O2 and O3 carbonyl oxygens. In the enol form, the O3 becomes less negative, while the O2 remains a strong H-bond acceptor.

-

Positive Potential (Blue): In the N-methyl derivative, the positive charge is delocalized over the methyl group protons and the C4/C5 methylene protons.

-

Nucleophilic Attacks: The C3 carbonyl is the primary site for nucleophilic attack (e.g., by serine proteases or active site residues), unless enolized.

Part 3: Computational Protocol (Step-by-Step)

This protocol ensures reproducibility and adherence to high-level quantum mechanical standards.

Step 1: Geometry Optimization & Frequency Analysis

Objective: Locate the global minimum and verify it is not a saddle point.

-

Software: Gaussian 16 / ORCA 5.

-

Method: DFT with hybrid functional B3LYP or the dispersion-corrected

B97X-D (recommended for non-covalent interactions). -

Basis Set: 6-311++G(d,p). The diffuse functions (++) are mandatory for describing the lone pairs on the oxygen atoms.

-

Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Use Water (

) for biological relevance and Chloroform for synthetic relevance. -

Validation: Ensure no imaginary frequencies exist.

Step 2: Transition State Search (Tautomerism)

Objective: Calculate the energy barrier between Diketo and Enol forms.

-

Method: QST2 or QST3 (Synchronous Transit-Guided Quasi-Newton).

-

Input: Optimized geometries of the Diketo and Enol forms.

-

Validation: One imaginary frequency corresponding to the proton transfer vector (C4-H to O3).

Step 3: NBO Analysis

Objective: Quantify hyperconjugation and delocalization.

-

Focus: Analyze the

interaction. In 1-methylpyrrolidine-2,3-dione, the lone pair on the nitrogen donates into the C2 carbonyl, reducing its electrophilicity compared to the C3 carbonyl.

Part 4: Drug Discovery Applications[4][5][6]

The 1-methylpyrrolidine-2,3-dione scaffold acts as a rigid core that positions substituents in specific vectors.

Cdk5/p25 Inhibition (Alzheimer's Pathology)

Recent studies have identified pyrrolidine-2,3-diones as inhibitors of the Cdk5/p25 complex.[2][3]

-

Mechanism: The scaffold occupies the ATP-binding pocket.

-

Interaction: The C2 and C3 oxygens often form hinge-region hydrogen bonds (e.g., with Cys83 in Cdk5).

-

Protocol: When docking, both tautomers must be docked. The enol form often achieves better docking scores due to its ability to act as both donor and acceptor.

PBP3 Inhibition (Antibacterial)

The scaffold is also relevant in targeting Penicillin Binding Protein 3 (PBP3) in Pseudomonas aeruginosa.[4]

-

Mechanism: Non-

-lactam inhibition.[4] The 2,3-dione motif mimics the transition state of the D-Ala-D-Ala substrate.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Key Interaction: The electrophilicity of the C3 carbonyl allows for covalent or tight non-covalent interactions with the active site Serine.

Graphviz Diagram: Interaction Map

Caption: Pharmacophoric mapping of the scaffold against typical enzyme binding pockets.

References

-

Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex. Source: National Institutes of Health (PMC) URL:[Link]

-

Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Source: Antibiotics (MDPI) / NIH URL:[Link](Note: Citation refers to the same broad study on the scaffold's bioactivity).

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Source: Molecular Diversity (via NIH/PubMed) URL:[Link]

-

An investigation of keto–enol tautomerism in N-vinyl-2-, and 3-pyrrolidinones using ab initio and density functional theory calculations. Source: Chemical Physics URL:[Link]

-

Tautomerism, protonation regioselectivity of 2-pyrrolidone and its complexation with palladium(II). Source: Journal of Coordination Chemistry URL:[Link][3][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

"1-Methylpyrrolidine-2,3-dione" synthesis protocols and procedures

[1][2][3]

Executive Summary

1-Methylpyrrolidine-2,3-dione (also known as

This guide details the "De Novo Dieckmann" protocol , the most robust and scalable method for synthesizing this target from readily available precursors: diethyl oxalate and sarcosine ethyl ester. Unlike oxidative routes starting from

Key Compound Data

| Property | Specification |

| IUPAC Name | 1-Methylpyrrolidine-2,3-dione |

| CAS Number | 42599-26-8 |

| Molecular Formula | C |

| Molecular Weight | 113.11 g/mol |

| Appearance | Yellowish solid or viscous oil (purity dependent) |

| Solubility | Soluble in water, ethanol, THF, DCM |

| Stability | Hygroscopic; store under inert atmosphere at -20°C |

Strategic Synthesis Overview

The synthesis relies on a two-stage workflow:

-

Dieckmann Condensation: Formation of the 5-membered ring via the reaction of diethyl oxalate with sarcosine ethyl ester. This yields the stable intermediate, ethyl 1-methyl-2,3-dioxopyrrolidine-4-carboxylate.

-

Hydrolysis & Decarboxylation: Removal of the ester group under acidic conditions to yield the final 2,3-dione.

Reaction Pathway Diagram

Figure 1: Synthetic pathway for 1-Methylpyrrolidine-2,3-dione via Dieckmann condensation.

Detailed Experimental Protocol

Phase 1: Cyclization (Formation of the 4-Carboxylate Intermediate)

Principle: The reaction proceeds via an initial amide formation followed by an intramolecular Claisen (Dieckmann) condensation. The use of sodium ethoxide (NaOEt) drives the equilibrium forward by deprotonating the active methylene group.

Reagents:

-

Diethyl oxalate (1.0 equiv)[1]

-

Sarcosine ethyl ester hydrochloride (1.0 equiv)

-

Sodium ethoxide (2.2 equiv) — Prepared freshly or 21% wt solution

-

Absolute Ethanol (Solvent)

Procedure:

-

Preparation of Base: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, prepare a solution of sodium ethoxide (from 2.2 equiv of Na metal) in absolute ethanol (approx. 5 mL/mmol). Alternatively, use commercial NaOEt solution.

-

Addition of Amine: Add sarcosine ethyl ester hydrochloride (1.0 equiv) to the ethoxide solution. Stir for 15 minutes at room temperature to liberate the free amine. (NaCl will precipitate; this can be ignored or filtered if preferred, though usually left in).

-

Condensation: Cool the mixture to 0°C. Add diethyl oxalate (1.0 equiv) dropwise over 30 minutes. The slow addition prevents oligomerization of the oxalate.

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours. The solution will typically turn deep yellow/orange.

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Evaporate the bulk of the ethanol under reduced pressure.

-

Dissolve the residue in a minimum amount of water.

-

Critical Step: Acidify the aqueous solution carefully with cold 2M HCl to pH ~2. The intermediate (Ethyl 1-methyl-2,3-dioxopyrrolidine-4-carboxylate) will precipitate as a solid or oil.

-

Extract with Ethyl Acetate (3x), dry over MgSO

, and concentrate. -

Yield expectation: 60-75%.

-

Phase 2: Hydrolysis and Decarboxylation

Principle: The

Reagents:

-

Intermediate from Phase 1

-

10% Hydrochloric Acid (aqueous)

Procedure:

-